3,4-Bis[(2-methylbenzoyl)amino]benzoic acid
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Overview
Description
3,4-Bis[(2-methylbenzoyl)amino]benzoic acid is an organic compound with the molecular formula C23H19NO4. This compound is characterized by the presence of two 2-methylbenzoyl groups attached to the amino groups on a benzoic acid core. It is a white solid with a melting point of approximately 148-150 degrees Celsius .
Preparation Methods
The preparation of 3,4-Bis[(2-methylbenzoyl)amino]benzoic acid typically involves the reaction of benzoyl chloride with methylaniline under basic conditions. The reaction proceeds as follows:
Synthetic Route: Benzoyl chloride reacts with methylaniline in the presence of a base to form the desired product.
Reaction Conditions: The reaction is carried out under basic conditions, often using a solvent such as ethanol, acetone, or dichloromethane.
Industrial Production: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield.
Chemical Reactions Analysis
3,4-Bis[(2-methylbenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Bis[(2-methylbenzoyl)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Bis[(2-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3,4-Bis[(2-methylbenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-[(2-Methylbenzoyl)amino]benzoic acid: This compound has a similar structure but with only one 2-methylbenzoyl group.
3-(Methylamino)benzoic acid: This compound has a methylamino group instead of the 2-methylbenzoyl groups.
Para-aminobenzoic acid: Known for its use in the synthesis of folate and other pharmaceuticals.
The uniqueness of this compound lies in its dual 2-methylbenzoyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3,4-bis[(2-methylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-14-7-3-5-9-17(14)21(26)24-19-12-11-16(23(28)29)13-20(19)25-22(27)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
XBEWACZSSADZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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